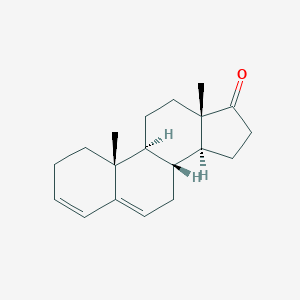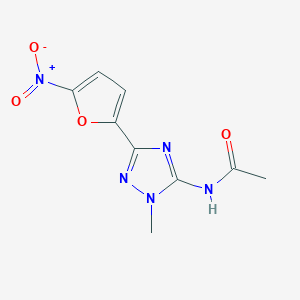
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(1-methyl-3-(5-nitro-2-furyl)-s-triazol-5-yl)-, also known as MNFT, is a synthetic compound that has shown potential in various scientific research applications. MNFT is a triazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical, and physiological effects.
科学研究应用
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been studied in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also shown antimicrobial activity against various bacterial strains.
作用机制
The mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which are important for cancer cell invasion and metastasis.
生化和生理效应
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is readily available through different synthesis methods and is stable under normal lab conditions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown low toxicity in animal models, making it a suitable candidate for further research. However, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has some limitations, including its limited solubility in water and its lack of selectivity towards specific targets.
未来方向
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate the use of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to study the mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in more detail to identify specific targets and pathways involved in its activity. Additionally, further research is needed to investigate the safety and efficacy of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in clinical trials.
Conclusion
In conclusion, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is a synthetic compound that has shown potential in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity, and there are several future directions for its study.
合成方法
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods, including the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and triazole in the presence of triethylamine. Another method involves the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and sodium azide, followed by the reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The final product is obtained through the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium hydride and acetic anhydride.
属性
CAS 编号 |
10187-79-8 |
|---|---|
产品名称 |
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
分子式 |
C9H9N5O4 |
分子量 |
251.2 g/mol |
IUPAC 名称 |
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-11-8(12-13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,11,12,15) |
InChI 键 |
VSMVDSLPLUCSKC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
其他 CAS 编号 |
10187-79-8 |
同义词 |
N-[1-Methyl-3-(5-nitro-2-furyl)-1H-1,2,4-triazol-5-yl]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



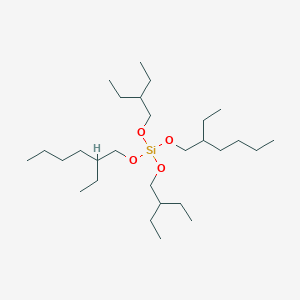
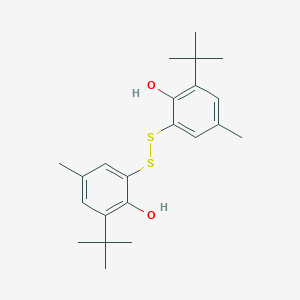
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
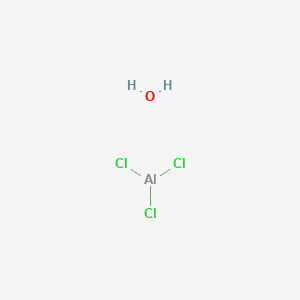
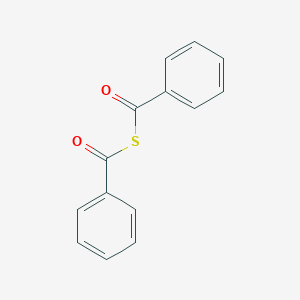
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
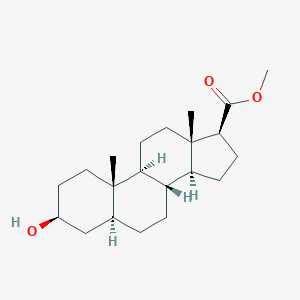
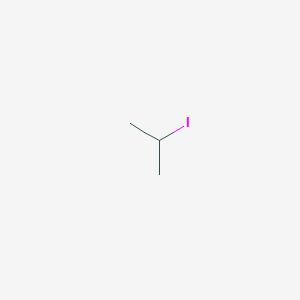
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
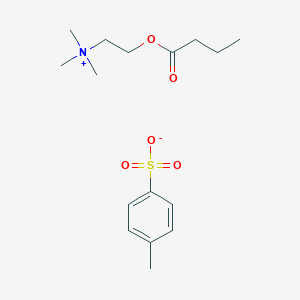
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
